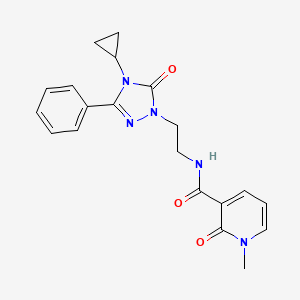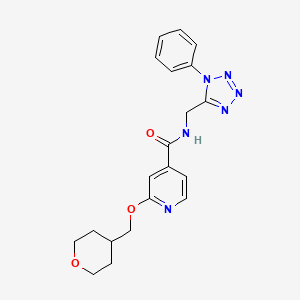![molecular formula C18H12F2N4O2S B2753774 N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946304-65-0](/img/structure/B2753774.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In one work, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry . For example, in one study, the 1H-NMR spectrum showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported . For instance, in one work, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, in one study, the 1H-NMR spectrum showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH) .Aplicaciones Científicas De Investigación
Nanoadsorbent for Industrial Waste Treatment : A study by Zargoosh et al. (2015) discusses the synthesis of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) and its application as a magnetic nanoadsorbent for the removal of Zn2+ and Cd2+ ions from industrial wastes. This compound shows potential due to its high adsorption capacity, stability, and ease of synthesis and separation, making it suitable for practical removal of heavy metals from industrial waste. Read more.
Catalyst in Organic Synthesis : Gazizov et al. (2015) describe the acid-catalyzed ring opening in pyrrolidine-1-carboxamides leading to the formation of new substituted dibenzoxanthenes. The study highlights the role of related compounds in facilitating complex organic reactions that lead to the formation of diverse and potentially useful organic compounds. Read more.
Antimicrobial Activity : Bayrak et al. (2009) conducted a study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, revealing their antimicrobial activities. Compounds related to the chemical have shown promising results in antimicrobial screening, indicating their potential use in medical research and drug development. Read more.
Cancer Imaging : Wang et al. (2013) synthesized 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET agent for imaging B-Raf(V600E) in cancers. This highlights the application of related compounds in cancer diagnosis and imaging, which can significantly impact cancer research and treatment. Read more.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Safety and Hazards
The safety and hazards of “N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide” are not specified in the sources. It is not intended for human or veterinary use and is available for research use only.
Direcciones Futuras
The future directions for the research on “N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide” and similar compounds could involve further exploration of their antibacterial activity , synthesis of new derivatives , and detailed analysis of their physical and chemical properties .
Propiedades
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O2S/c1-10-6-14(23-26-10)17(25)24(9-12-4-2-3-5-21-12)18-22-16-13(20)7-11(19)8-15(16)27-18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIBIVYFJHJBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2753691.png)





![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2753700.png)
![7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B2753704.png)
![2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753705.png)

![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)



